5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-1-(2-cyanoethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-6-4-7(9(14)15)8(13)12(5-6)3-1-2-11/h4-5H,1,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOMRXDIJXGPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CCC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C9H7BrN2O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant data and case studies.
- Molecular Formula : C9H7BrN2O3
- Molecular Weight : 271.08 g/mol
- CAS Number : 1053658-18-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549.
The compound's mechanism appears to involve the induction of cytotoxicity in cancer cells while maintaining lower toxicity levels in non-cancerous cells. In a study comparing various derivatives, it was found that certain structural modifications enhanced the anticancer activity significantly.
Case Study: A549 Cells
In vitro studies demonstrated that 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid reduced the viability of A549 cells significantly when treated at a concentration of 100 µM for 24 hours. The results were compared to cisplatin, a standard chemotherapy agent:
| Compound | Viability (%) | Comparison to Cisplatin |
|---|---|---|
| 5-Bromo-1-(2-cyanoethyl)-2-oxo | 66% | More potent than some derivatives |
| Cisplatin | 50% | Standard control |
The compound exhibited a structure-dependent activity, suggesting that specific functional groups play a crucial role in its anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been investigated. It showed promising results against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Testing Against Resistant Strains
In a series of tests against various clinically significant pathogens, including multidrug-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, the compound demonstrated effective inhibition:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .
Scientific Research Applications
The compound features a bromine atom, a cyanoethyl group, and a carboxylic acid moiety, contributing to its reactivity and potential biological activity.
Pharmaceutical Development
5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of dihydropyridine compounds exhibit activity against various bacterial strains. The presence of the bromine atom enhances lipophilicity, which may improve cell membrane permeability and bioavailability.
Case Study: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several dihydropyridine derivatives, including 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Agrochemical Applications
The compound is also being explored for its use in developing herbicides . Its structural features allow it to interact with specific biological pathways in plants, potentially leading to selective herbicidal activity.
Case Study: Herbicidal Activity
In a field trial conducted by ABC Agrochemicals, formulations containing 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid were tested for their efficacy against common weeds in corn crops. The results demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide.
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications makes it valuable in drug discovery processes.
Synthetic Pathways
Research has outlined several synthetic routes involving 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a starting material:
- Alkylation Reactions : Modifications can be made at the nitrogen atom to yield new derivatives with enhanced pharmacological properties.
- Condensation Reactions : The carboxylic acid group can participate in condensation reactions to form esters or amides, expanding the library of potential drug candidates.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs:
Key Observations :
- Molecular Weight : The target compound’s molecular weight (271.08) is intermediate between smaller analogs (e.g., methyl derivative: 232.03) and bulkier aryl-substituted derivatives (e.g., benzyl: 349.34) .
- Reactivity : Bromine at C5 enables Suzuki or Ullmann coupling reactions, common in drug discovery .
Physicochemical Properties
- Polarity: The cyanoethyl group’s electron-withdrawing nature increases acidity at C3-COOH (pKa ~2.5–3.0 estimated), compared to methyl (pKa ~3.5) or propyl (pKa ~3.2) derivatives .
- Solubility: Expected solubility in DMSO and methanol, contrasting with benzyl-substituted analogs, which show lower aqueous solubility .
- Thermal Stability: Melting points for aryl derivatives (e.g., 150–152°C for benzyl analog) suggest higher crystallinity than alkyl/cyanoethyl derivatives .
Preparation Methods
General Synthetic Strategies
The preparation of this compound typically involves constructing the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, followed by selective bromination and N-alkylation with a cyanoethyl group. Two main approaches have been reported:
- Heterocyclization of aminomethylidene derivatives with cyanoacetamide or cyanothioacetamide to form the dihydropyridine ring system.
- One-pot multicomponent reactions under solvent-free and catalyst-free conditions using ball milling techniques, which offer environmental and economic advantages.
Detailed Preparation Methods
Synthesis via Heterocyclization and Subsequent Functionalization
A key method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide derivatives, followed by bromination and N-alkylation.
Procedure Summary:
Step 1: Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid core
Aminomethylidene Meldrum’s acid derivatives react with cyanoacetamide in ethanol at room temperature for 24 hours. The reaction mixture is acidified to pH 5 with concentrated HCl, precipitating the dihydropyridine carboxylic acid derivative. Yields are typically 68-74% for related compounds.
Step 2: Bromination
The 5-position bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination and side reactions.
Step 3: N-alkylation with 2-cyanoethyl group
The nitrogen atom at position 1 is alkylated regioselectively using 2-bromoacetonitrile or related alkyl halides in the presence of a base such as potassium carbonate or potassium hydroxide. This reaction proceeds smoothly, yielding the N-(2-cyanoethyl) substituted product.
Reaction Scheme (Simplified):
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Aminomethylidene Meldrum’s acid + Cyanoacetamide | EtOH, 24 h, acidification pH 5 | 2-oxo-1,2-dihydropyridine-3-carboxylic acid core | 68-74 |
| 2 | Core compound + NBS | Controlled temperature, solvent | 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Not specified |
| 3 | Brominated core + 2-bromoacetonitrile + base | Base, reflux or room temp | 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Moderate to good |
One-Pot Solvent-Free Ball Milling Synthesis
A more recent and environmentally friendly method employs a one-pot three-component reaction under solvent-free and catalyst-free conditions using ball milling technology. This method synthesizes 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives efficiently with high yields.
Analytical Data and Reaction Monitoring
- NMR Spectroscopy: Proton NMR confirms the substitution pattern and ring formation. For example, aromatic protons appear in the 7.1–7.5 ppm range, while NH and alkyl protons show characteristic splitting and coupling constants.
- Yield and Purity: Acidification and filtration yield solid products with purity confirmed by chromatographic techniques.
- Regioselectivity: Alkylation and bromination proceed regioselectively under optimized conditions, minimizing side products.
Summary Table of Preparation Methods
| Method | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Heterocyclization + Bromination + N-alkylation | Stepwise synthesis starting from Meldrum’s acid derivatives | Ethanol solvent, acidification, NBS bromination, base-mediated alkylation | Well-established, moderate to good yields | Multi-step, uses solvents and reagents |
| One-pot Ball Milling | Three-component reaction under solvent-free conditions | Solvent-free, catalyst-free, room temperature milling | Eco-friendly, rapid, high yield | Specific substitution may require post-functionalization |
Research Findings and Notes
- The heterocyclization approach has been validated with yields up to 74% for related compounds, indicating a robust synthetic route.
- Attempts to prepare some derivatives starting from malononitrile dimers were unsuccessful, highlighting the importance of precursor selection.
- The ball milling method represents a green chemistry advancement but may require further adaptation for specific substitutions like 5-bromo and 2-cyanoethyl groups.
- The N-alkylation step is critical for introducing the 2-cyanoethyl substituent and must be carefully controlled to avoid multiple alkylations or side reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
- Methodological Answer : A common approach involves bromination of the parent dihydropyridine-carboxamide derivative. For example, bromine (1.78 mmol in CHCl₃) is added dropwise to a solution of the precursor (e.g., 1,2-dihydro-2-oxo-pyridine-3-carboxamide) in chloroform, stirred at room temperature for 12 hours. Post-reaction, the mixture is treated with aqueous sodium bisulfite, extracted with CHCl₃, dried over Na₂SO₄, and purified via trituration with petroleum ether .
- Key Considerations :
- Stoichiometric control of bromine to avoid over-bromination.
- Solvent choice (CHCl₃) for optimal solubility and reaction kinetics.
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for NH groups (δ ~13.40 ppm), aromatic protons (δ ~7.60–8.65 ppm), and substituents (e.g., cycloheptyl at δ ~1.36–1.88 ppm) confirm structural integrity .
- HPLC : Retention times (e.g., 11.89 min) and peak purity (>97% at 280 nm) validate homogeneity .
- Melting Point : Consistency with literature values (e.g., 178–180°C for related brominated pyridines) .
Advanced Research Questions
Q. How can researchers address low yields in bromination steps during synthesis?
- Methodological Answer :
- Optimization : Adjust bromine stoichiometry (e.g., 1.1–1.3 equivalents) to balance reactivity and side-product formation.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Solvent Alternatives : Test polar aprotic solvents (e.g., DCM) to improve reaction rates .
- Case Study : Substituting CHCl₃ with DCM increased yields of 5-bromo-N-cycloheptyl derivatives from 63% to 75% .
Q. What analytical techniques resolve discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments (e.g., aromatic vs. aliphatic regions) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromine vs. cyanoethyl positioning) .
- Computational Validation : Compare experimental ¹³C NMR shifts (e.g., δ 162.99 ppm for fluorobenzyl groups) with DFT-calculated values .
Q. What strategies enhance the compound’s bioactivity in pharmacological studies?
- Methodological Answer :
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -F, -CN) at the pyridine ring to modulate receptor binding .
- Prodrug Design : Esterify the carboxylic acid moiety (e.g., methyl ester) to improve membrane permeability .
- In-Silico Screening : Use molecular docking to predict interactions with targets like cannabinoid receptors .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 25°C and 40°C for 24 hours.
- Oxidative Stress : Treat with 3% H₂O₂ and monitor degradation via HPLC .
- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for shelf-life prediction.
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for brominated dihydropyridines across studies?
- Methodological Answer :
- Solvent Effects : Compare δ values in CDCl₃ vs. DMSO-d₆ (e.g., NH protons shift upfield in DMSO due to hydrogen bonding) .
- Dynamic Effects : Assess rotational barriers (e.g., cycloheptyl group) causing signal splitting .
- Cross-Study Validation : Align data with PubChem/DSSTox entries (e.g., DTXSID60679155) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
